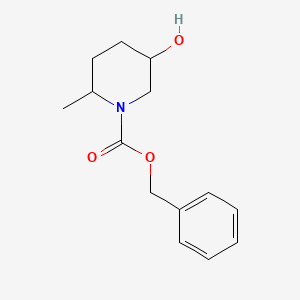

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate

Descripción general

Descripción

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol It is a piperidine derivative, characterized by the presence of a benzyl group, a hydroxyl group, and a carboxylate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of 5-hydroxy-2-methylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to ensure high-quality output.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Benzyl 5-oxo-2-methylpiperidine-1-carboxylate.

Reduction: Benzyl 5-hydroxy-2-methylpiperidine-1-methanol.

Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl 5-hydroxymethyl-2-methylpiperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a hydroxyl group.

Benzyl 5-oxo-2-methylpiperidine-1-carboxylate: Oxidized form with a ketone group.

Benzyl 5-hydroxy-2-ethylpiperidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydroxyl and carboxylate ester groups make it versatile for various chemical transformations and applications in research.

Actividad Biológica

Benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate (also referred to as (2R,5S)-benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate) is a chiral compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a hydroxyl group and a benzyl substituent. Its stereochemistry is crucial for its biological activity, influencing its interaction with various molecular targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function as an inhibitor or modulator, affecting various biological pathways. Notably, it has been studied for:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

- Receptor Binding : Its binding affinity to certain receptors can modulate physiological responses, which is essential in drug development for conditions like Alzheimer's disease .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. In a comparative study, compounds similar to Benzyl 5-hydroxy-2-methylpiperidine demonstrated improved efficacy against hypopharyngeal tumor cells compared to established chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been explored for its neuroprotective effects, particularly in the context of Alzheimer's disease. Research indicates that derivatives of piperidine can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline. This dual inhibition could lead to enhanced cholinergic signaling in the brain, offering potential therapeutic benefits .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxicity of various piperidine derivatives found that Benzyl 5-hydroxy-2-methylpiperidine exhibited IC50 values indicating potent activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cells. The compound's mechanism was linked to interference with phospholipid metabolism and induction of apoptosis .

- Alzheimer's Disease Models : In models simulating Alzheimer's disease, compounds derived from Benzyl 5-hydroxy-2-methylpiperidine were shown to improve cognitive function by inhibiting cholinesterase activity and reducing amyloid-beta aggregation. These findings suggest a multifaceted approach to treating neurodegenerative diseases through this compound .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | IC50 (µM) | Therapeutic Potential |

|---|---|---|---|

| Benzyl 5-hydroxy-2-methylpiperidine | Enzyme inhibition | <10 | Anticancer, Neuroprotective |

| Piperidine Derivative A | Receptor modulation | <20 | Anticancer |

| Piperidine Derivative B | Cholinesterase inhibition | <15 | Neuroprotective |

Propiedades

IUPAC Name |

benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11-7-8-13(16)9-15(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORAIKBIDRNMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.